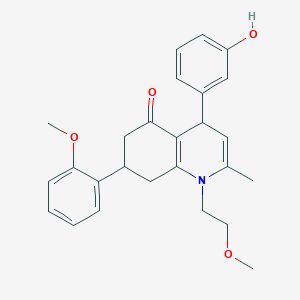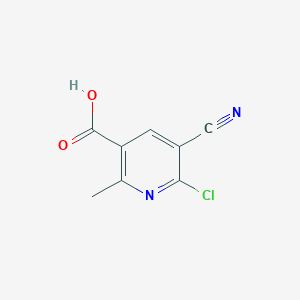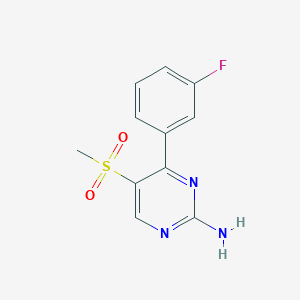
4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluorphenyl)-5-(methylsulfonyl)pyrimidin-2-amin ist eine chemische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung enthält einen Pyrimidinring, der mit einer Fluorphenylgruppe und einer Methylsulfonylgruppe substituiert ist, was sie zu einem vielseitigen Molekül für Forschungs- und industrielle Zwecke macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(3-Fluorphenyl)-5-(methylsulfonyl)pyrimidin-2-amin umfasst typischerweise die folgenden Schritte:
Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Kondensationsreaktion zwischen einer β-Dicarbonylverbindung und einem Guanidinderivat synthetisiert werden.
Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe wird durch eine nucleophile aromatische Substitutionsreaktion eingeführt, bei der ein fluoriertes Benzolderivat mit dem Pyrimidinring reagiert.
Addition der Methylsulfonylgruppe: Die Methylsulfonylgruppe wird durch eine Sulfonierungsreaktion hinzugefügt, bei der ein Sulfonylchlorid in Gegenwart einer Base mit dem Pyrimidinring reagiert.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dazu können die Verwendung von fortschrittlichen Katalysatoren, kontrollierten Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(3-Fluorphenyl)-5-(methylsulfonyl)pyrimidin-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu entfernen oder zu verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Basen (z. B. Natriumhydroxid) werden häufig verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Alkyl- oder Arylgruppen einführen können.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluorphenyl)-5-(methylsulfonyl)pyrimidin-2-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Es wird derzeit erforscht, ob die Verbindung als therapeutisches Mittel eingesetzt werden kann, insbesondere bei der Behandlung von Krankheiten wie Krebs und Entzündungen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Arzneimitteln und Agrochemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-(3-Fluorphenyl)-5-(methylsulfonyl)pyrimidin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an Krankheitsprozessen beteiligt sind, und so ihre therapeutischen Wirkungen entfalten.
Wirkmechanismus
The mechanism of action of 4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(3-Fluorphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amin: Diese Verbindung teilt einen ähnlichen Pyrimidinkern, unterscheidet sich aber in den am Ring gebundenen Substituenten.
4-(3-Fluorphenyl)-5-(methylthio)pyrimidin-2-amin: Diese Verbindung hat eine Methylthiogruppe anstelle einer Methylsulfonylgruppe.
Einzigartigkeit
4-(3-Fluorphenyl)-5-(methylsulfonyl)pyrimidin-2-amin ist aufgrund seiner spezifischen Kombination von Substituenten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Fluorphenylgruppe erhöht seine Stabilität und Reaktivität, während die Methylsulfonylgruppe zu seiner Löslichkeit und potenziellen biologischen Aktivität beiträgt.
Eigenschaften
Molekularformel |
C11H10FN3O2S |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
4-(3-fluorophenyl)-5-methylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C11H10FN3O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14,15) |
InChI-Schlüssel |
OLKSRZBVMUVBDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


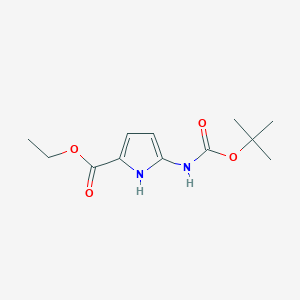
![3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769554.png)

![6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)
![3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769573.png)

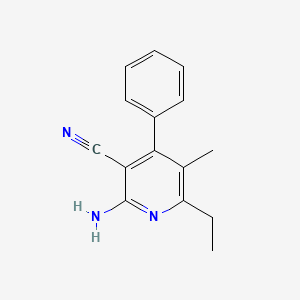
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11769596.png)
![Methyl 2-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11769603.png)
![2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11769606.png)

